![molecular formula C9H12N2O3 B2849262 1-(3,5-Dimethoxyphenyl)urea CAS No. 154374-69-3](/img/structure/B2849262.png)
1-(3,5-Dimethoxyphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of diaryl ureas, which includes compounds like 1-(3,5-Dimethoxyphenyl)urea, has been achieved in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . The procedure under mild reaction conditions was tolerant of a wide range of functional groups .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3,5-Dimethoxyphenyl)urea are not available in the retrieved data, urea in general undergoes decomposition through thermolysis and hydrolysis .Scientific Research Applications
Human Soluble Epoxide Hydrolase Inhibitors
The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines yields a series of symmetrical 1,3-disubstituted ureas. These synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .
HIV-1 Reverse Transcriptase Inhibitors
1,3-Disubstituted ureas, which include 1-(3,5-Dimethoxyphenyl)urea, are known as non-nucleoside HIV-1 reverse transcriptase inhibitors .
Cholinesterase Inhibitors
This class of compounds also acts as cholinesterase inhibitors, which are used for the treatment of Alzheimer’s disease .
Anticancer Activity
1,3-Disubstituted ureas exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .
Bactericidal Activity
These compounds also have bactericidal activity against M. tuberculosis .
Component of Anticancer Agents
1,3-Disubstituted urea moieties are comprised in the composition of a number of drugs, including Sorafenib, Regorafenib, and Linifanib, which are anticancer agents and multikinase inhibitors .
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors
Adamantyl-containing 1,3-disubstituted ureas are used as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. The TDP1 enzyme is an important additional biotarget for anticancer therapy .
8. Inhibitors of Mammalian and Human Soluble Epoxide Hydrolase (sEH) One of the promising areas of application of adamantyl-containing 1,3-disubstituted ureas is their use as target-oriented inhibitors of mammalian and human soluble epoxide hydrolase (sEH, E.C. 3.3.2.10). This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, a compound with a similar structure, 1-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-(5-CYANOPYRAZIN-2-YL)UREA, has been shown to target the Serine/threonine-protein kinase Chk1 in humans .
Mode of Action
The interaction could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
For example, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of 1-(3,5-dimethoxyphenyl)urea .
Result of Action
Similar compounds have been found to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 1-(3,5-Dimethoxyphenyl)urea could potentially have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-6(11-9(10)12)4-8(5-7)14-2/h3-5H,1-2H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFORBVAXPXPQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)urea |
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